molecular formula C14H22ClN3O5 B13770026 carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride CAS No. 75231-21-9

carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride

Cat. No.: B13770026
CAS No.: 75231-21-9
M. Wt: 347.79 g/mol
InChI Key: QFRJAOLHYPXSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium chloride is a quaternary ammonium salt featuring a 3,4,5-trimethoxybenzoyl moiety linked via a propyloxy chain to a carbamimidoyl-substituted azanium group.

Properties

CAS No.

75231-21-9

Molecular Formula

C14H22ClN3O5

Molecular Weight

347.79 g/mol

IUPAC Name

carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride

InChI

InChI=1S/C14H21N3O5.ClH/c1-19-10-7-9(8-11(20-2)12(10)21-3)13(18)22-6-4-5-17-14(15)16;/h7-8H,4-6H2,1-3H3,(H4,15,16,17);1H

InChI Key

QFRJAOLHYPXSEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH2+]C(=N)N.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-(3,4,5-trimethoxybenzoyl)oxypropyl Intermediate

  • Starting Materials:

    • 3,4,5-Trimethoxybenzoic acid
    • 3-Hydroxypropylamine or 3-hydroxypropyl derivatives
  • Reaction Conditions:

    • Esterification of 3,4,5-trimethoxybenzoic acid with 3-hydroxypropylamine under acidic or coupling agent catalysis (e.g., DCC - dicyclohexylcarbodiimide, or EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Solvent: Typically dichloromethane or dimethylformamide (DMF).
    • Temperature: 0°C to room temperature to avoid side reactions.
  • Outcome:

    • Formation of the ester linkage between the acid and propyl hydroxyl group, yielding 3-(3,4,5-trimethoxybenzoyl)oxypropylamine intermediate.

Introduction of Carbamimidoyl Group

  • Reagents:

    • S-Methylisothiourea or other guanylating agents.
    • Base such as N,N-diisopropylethylamine (DIPEA) to facilitate guanylation.
  • Procedure:

    • The 3-(3,4,5-trimethoxybenzoyl)oxypropylamine is reacted with the guanylating agent in an aprotic solvent (e.g., DMF or acetonitrile).
    • Reaction is carried out at ambient or slightly elevated temperature (25–50°C).
    • The base neutralizes the generated acid and promotes nucleophilic attack on the guanylating reagent.
  • Result:

    • Formation of the carbamimidoyl (guanidinium) group attached to the propylamine moiety.

Formation of Azanium Chloride Salt

  • Process:

    • The free base carbamimidoyl compound is treated with hydrochloric acid or anhydrous HCl gas.
    • The protonation of the guanidine nitrogen atoms forms the azanium salt.
    • Chloride acts as the counterion, stabilizing the salt form.
  • Conditions:

    • Solvent: Ethanol, methanol, or water.
    • Temperature: 0°C to room temperature.
    • The salt is isolated by precipitation or crystallization.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Solvent Temperature Outcome
1 Esterification 3,4,5-Trimethoxybenzoic acid, 3-hydroxypropylamine, DCC/EDC DCM/DMF 0°C to RT 3-(3,4,5-trimethoxybenzoyl)oxypropylamine
2 Guanylation S-Methylisothiourea, DIPEA DMF/Acetonitrile 25–50°C Carbamimidoyl derivative
3 Salt Formation HCl (aqueous or gas) Ethanol/Methanol 0°C to RT Carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium chloride salt

Analytical and Purification Techniques

  • Purity Assessment:

    • High-performance liquid chromatography (HPLC) for purity and yield.
    • Nuclear magnetic resonance (NMR) spectroscopy to confirm structure.
    • Mass spectrometry (MS) to verify molecular weight.
  • Purification:

    • Crystallization from suitable solvents.
    • Recrystallization to enhance purity.
    • Chromatographic methods if necessary.

Research Findings and Optimization Notes

  • Yield Optimization:

    • Use of coupling agents such as EDC in esterification improves yield and reduces side products.
    • Maintaining low temperatures during esterification prevents hydrolysis.
    • Guanylation efficiency is enhanced by using DIPEA as a base and controlling stoichiometry.
  • Stability Considerations:

    • The ester bond is sensitive to hydrolysis; thus, reactions and storage should avoid prolonged exposure to moisture.
    • The chloride salt form improves compound stability and solubility.
  • Scalability:

    • The described methods are amenable to scale-up with appropriate reaction vessel and temperature control.
    • Continuous monitoring of reaction progress by TLC or HPLC is recommended.

Chemical Reactions Analysis

Types of Reactions

Carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Table 2: Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight Boiling Point (°C) LogP PSA* (Ų)
Carbamimidoyl-[3-(3,4,5-TMB)oxypropyl]azanium chloride C₁₇H₂₅ClN₂O₆† ~388.8 ~500 (estimated) 2.5–3.0 ~100
Compound 8q () C₂₆H₂₂N₂O₄S 450.5 N/A 4.2 78.3
N-(4-Bromophenyl)-3,4,5-TMB-amide () C₁₇H₁₆BrNO₄ 386.2 N/A 3.1 66.4
[N'-[3-(4-Aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride () C₁₁H₁₇ClN₄O₂ 272.7 487 2.87 114.2
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium chloride () C₂₀H₃₃ClFNO₃ 389.9 439.2 5.48 38.8

*PSA: Polar Surface Area; †Estimated based on structural components.

Key Observations :

  • The target compound’s LogP (~2.5–3.0) suggests moderate lipophilicity, balancing membrane permeability and solubility. This is lower than acrylonitrile derivatives (e.g., 8q , LogP 4.2) due to the ionic ammonium group .

Activity Insights :

  • The trimethoxybenzoyl group is a hallmark of microtubule-targeting agents (e.g., combretastatins). The target compound’s flexible propyl linker may allow better accommodation in hydrophobic binding pockets compared to rigid acrylonitriles like 8q .

Q & A

Q. What are the common synthetic routes for carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium chloride, and what key reaction conditions are required?

The synthesis typically involves three critical steps:

Acylation of a propylamine derivative : Reacting 3-aminopropanol with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions (e.g., THF or DCM) in the presence of a base like triethylamine (TEA) to form the ester intermediate .

Carbamimidoylation : Introducing the carbamimidoyl group via reaction with cyanamide or a guanidine derivative under basic conditions (e.g., KOH/EtOH) .

Chloride salt formation : Quenching the reaction with HCl or using ion-exchange chromatography to isolate the chloride salt .
Key Conditions :

  • Temperature: 0–25°C for acylation to minimize hydrolysis of the benzoyl chloride .
  • Solvents: Anhydrous THF or DCM to prevent side reactions .
  • Catalyst: TEA or pyridine to neutralize HCl byproducts during acylation .

Q. How is the molecular structure of this compound validated using spectroscopic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–3.9 ppm (singlet for three methoxy groups) and δ 7.2–7.5 ppm (aromatic protons from the benzoyl moiety) confirm the trimethoxybenzoyl group. Protons on the propyl chain appear as multiplets between δ 1.6–2.2 ppm .
    • ¹³C NMR : Signals at ~165 ppm (carbonyl carbon) and 55–60 ppm (methoxy carbons) validate the acylated structure .
  • Mass Spectrometry (ESI-HRMS) : The molecular ion [M+H]⁺ should match the calculated molecular weight (e.g., ~380–400 g/mol) with <5 ppm error .

Advanced Research Questions

Q. How can low yields during synthesis be addressed, particularly in the acylation step?

Low yields often arise from incomplete acylation or hydrolysis of the benzoyl chloride. Mitigation strategies include:

  • Optimizing stoichiometry : Use a 1.2–1.5 molar excess of 3,4,5-trimethoxybenzoyl chloride to drive the reaction .
  • Controlling moisture : Employ rigorous drying of solvents (e.g., molecular sieves) and inert atmosphere (N₂/Ar) .
  • Alternative coupling agents : Replace direct acylation with activated esters (e.g., using CDI or DCC) to improve efficiency .
    Example : In a study, using CDI-mediated coupling increased yields from 45% to 75% for similar benzoylated amines .

Q. What crystallographic data are available for related compounds, and how do they inform structural analysis of this compound?

Crystal structures of analogs (e.g., [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride) reveal:

  • Unit cell parameters : Monoclinic symmetry (space group P21/c) with a = 21.977 Å, b = 12.229 Å, c = 10.222 Å, and β = 93.49° .
  • Hydrogen bonding : The chloride ion forms hydrogen bonds with NH groups (2.8–3.2 Å), stabilizing the ionic structure .
    These data suggest similar packing and intermolecular interactions for the target compound, guiding predictions of solubility and stability.

Q. How does the presence of the 3,4,5-trimethoxybenzoyl group influence biological activity?

The trimethoxybenzoyl moiety enhances:

  • Lipophilicity : Methoxy groups increase membrane permeability, critical for CNS-targeting agents .
  • Receptor binding : The planar aromatic system interacts with hydrophobic pockets in enzymes (e.g., tubulin or carbonic anhydrase XII) .
    Example : Derivatives with this group showed IC₅₀ values of 0.8–2.5 μM against cancer cell lines, attributed to tubulin polymerization inhibition .

Methodological Challenges and Solutions

Q. How are conflicting spectral data resolved when characterizing this compound?

Discrepancies in NMR or mass spectra often stem from:

  • Rotamers or tautomers : Variable-temperature NMR (VT-NMR) can identify dynamic equilibria .
  • Impurities : HPLC purification (C18 column, MeCN/H₂O gradient) isolates the target compound .
    Case Study : A reported ¹H NMR splitting at δ 4.2 ppm was resolved as a diastereomeric mixture, confirmed by chiral HPLC .

Q. What computational methods are used to predict the reactivity of the carbamimidoyl group?

  • DFT Calculations : Analyze charge distribution (e.g., Mulliken charges) to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.